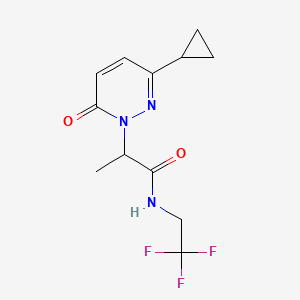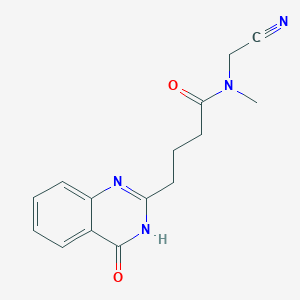
N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide” is a derivative of N-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide . These compounds are known to modulate androgen receptors and can be used to treat conditions such as osteoporosis, periodontal disease, bone fracture, frailty, and sarcopenia . They can also be used to treat mental disorders associated with low testosterone, such as depression, sexual dysfunction, and cognitive decline .
Synthesis Analysis
The synthesis of these compounds involves a one-pot, eco-friendly, three-component process . This process combines phthalic anhydride with anilines and anthranilamide in water without any catalyst . The reactions are simple to set up, have excellent yields, and employ water as a solvent, making their synthesis an environmentally friendly procedure .Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using X-ray diffraction . The molecules are nonplanar, and the character of their nonplanarity is different . In these molecules, the intramolecular hydrogen bond N–H⋅⋅⋅N is closed rather than the potentially possible bond N–H⋅⋅⋅O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are simple to set up, have excellent yields, and employ water as a solvent . This makes the synthesis an environmentally friendly procedure .Mecanismo De Acción
These compounds act as tissue-selective androgen receptor modulators (SARMs) . They are useful for the treatment of conditions caused by androgen deficiency or which can be ameliorated by androgen administration . SARMs, being antagonists in specific tissues, are also useful in conditions where elevated androgen tone or activity causes symptoms .
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-methyl-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-19(10-9-16)14(20)8-4-7-13-17-12-6-3-2-5-11(12)15(21)18-13/h2-3,5-6H,4,7-8,10H2,1H3,(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDUWOVCNNBNHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CCCC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
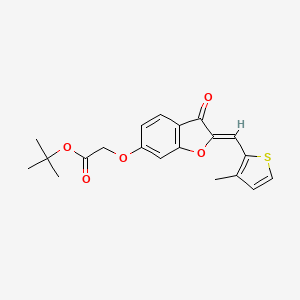

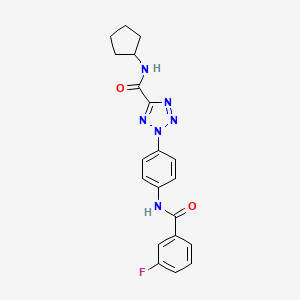

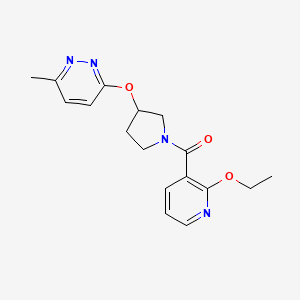
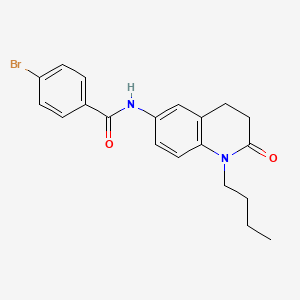
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391173.png)
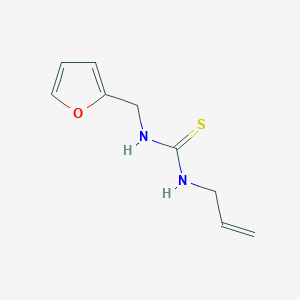
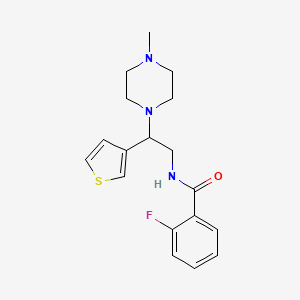

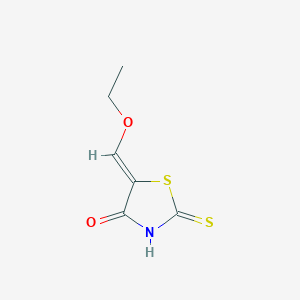
![METHYL 4-[(2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE](/img/structure/B2391185.png)

